molecular formula C18H14Cl2N2O2 B5108186 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B5108186
M. Wt: 361.2 g/mol
InChI Key: UFJADWJZTAAWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as DCPIB, is a small molecule that has gained significant attention in the scientific community due to its unique properties. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which are ion channels that regulate the volume of cells in response to changes in osmotic pressure.

Mechanism of Action

DCPIB acts as a potent inhibitor of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby inhibiting the flow of anions across the cell membrane. The inhibition of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline by DCPIB has been shown to have a wide range of effects on cellular physiology, including changes in cell volume, membrane potential, and ion homeostasis.
Biochemical and Physiological Effects:
DCPIB has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that DCPIB can inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. Additionally, DCPIB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

DCPIB is a valuable tool for studying the role of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in various physiological and pathological conditions. Its selective inhibition of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline allows for the investigation of the specific effects of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline on cellular physiology. However, DCPIB has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

The use of DCPIB in research is still in its early stages, and there are many potential future directions for its application. One potential area of research is the development of DCPIB-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the role of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in various physiological processes and to explore the potential of DCPIB as a tool for investigating these processes. Finally, the development of more stable and soluble forms of DCPIB could expand its use in experimental settings.

Synthesis Methods

DCPIB is synthesized through a multistep process involving the reaction of 2,3-dichlorobenzonitrile with 1,2-diaminocyclopentene, followed by nitration and reduction steps. The final product is obtained through a cyclization reaction. The synthesis of DCPIB is complex and requires expertise in organic chemistry.

Scientific Research Applications

DCPIB has been extensively studied in the field of physiology and pharmacology due to its ability to selectively block 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline are involved in a wide range of physiological processes, including cell volume regulation, cell proliferation, and apoptosis. DCPIB has been shown to have a significant impact on these processes, making it a valuable tool for studying the role of 4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in various physiological and pathological conditions.

properties

IUPAC Name

4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-14-8-2-7-13(16(14)20)17-11-5-1-4-10(11)12-6-3-9-15(22(23)24)18(12)21-17/h1-4,6-11,17,21H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJADWJZTAAWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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